tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate
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Description
Tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.401. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure is conducive to modifications that can lead to the development of new pharmacologically active compounds. For instance, the quinoline moiety is a common feature in molecules with antimalarial, antibacterial, and anticancer properties .
Material Science: Polymer Cross-linking Agent
In material science, this compound can act as a cross-linking agent for high-polymer materials. The reactive sites on the molecule allow it to form bonds with polymer chains, enhancing the material’s stability and mechanical properties .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound can be used as a standard in chromatographic analysis to calibrate instruments or to develop new analytical methods for complex mixtures .
Chemical Synthesis: Building Block for Heterocyclic Compounds
The tert-butyl group and the spirocyclic system in the compound make it an excellent building block for synthesizing a wide range of heterocyclic compounds, which are crucial in developing drugs and agrochemicals .
Organic Electronics: Precursor for Organic Semiconductors
Organic semiconductors are an area of interest due to their potential in flexible electronics. This compound could be used to synthesize organic semiconductor materials due to its rigid structure and electronic properties .
Bioconjugation: Labeling of Biomolecules
In bioconjugation, this compound can be used to label biomolecules like proteins or nucleic acids. This enables the study of biological processes and the development of diagnostic tools .
properties
IUPAC Name |
tert-butyl 2-oxospiro[1,3-dihydroquinoline-4,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-15(21)19-14-7-5-4-6-13(14)18/h4-7H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVBQGVXBZFUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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